molecular formula C16H21ClN2O B13953303 Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride CAS No. 33024-89-4

Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride

Cat. No.: B13953303
CAS No.: 33024-89-4
M. Wt: 292.80 g/mol
InChI Key: COOZXCKOGRSCAL-UHFFFAOYSA-N
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Description

Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride (IUPAC name: 1-butyl-4-(4-allyloxyphenyl)-1H-imidazole hydrochloride) is a synthetic imidazole derivative characterized by a butyl chain at the N1 position and a p-allyloxyphenyl substituent at the C4 position of the imidazole ring, with a hydrochloride counterion to enhance solubility. This compound belongs to a broader class of imidazole-based molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

33024-89-4

Molecular Formula

C16H21ClN2O

Molecular Weight

292.80 g/mol

IUPAC Name

1-butyl-4-(4-prop-2-enoxyphenyl)imidazole;hydrochloride

InChI

InChI=1S/C16H20N2O.ClH/c1-3-5-10-18-12-16(17-13-18)14-6-8-15(9-7-14)19-11-4-2;/h4,6-9,12-13H,2-3,5,10-11H2,1H3;1H

InChI Key

COOZXCKOGRSCAL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCC=C.Cl

Origin of Product

United States

Preparation Methods

Ullmann Coupling-Based Synthesis

This method adapts Ullmann coupling to link the imidazole ring with the allyloxyphenyl group.

Steps :

Key Data :

Parameter Value
Catalyst CuI (10 mol%)
Solvent DMF
Temperature 110°C
Reaction Time 24 hours

Advantages : Scalable for bulk synthesis.
Limitations : Copper residue requires extensive purification.

Chan-Lam N-Arylation

This method employs copper-mediated coupling between a boronic acid and imidazole.

Steps :

  • Synthesis of (p-allyloxyphenyl)boronic acid :
    • Allylation of p-bromophenol, followed by Miyaura borylation.
  • N-Arylation :
    • React 1-butylimidazole with (p-allyloxyphenyl)boronic acid using Cu(OAc)₂ (20 mol%), pyridine (4 equiv), and 3-hexyne (ligand) in CH₂Cl₂ at room temperature for 12 hours.
    • Yield: 88–96% (based on analogous reactions).
  • Salt formation : Precipitate with HCl/Et₂O.

Key Data :

Parameter Value
Catalyst Cu(OAc)₂
Ligand 3-hexyne
Solvent CH₂Cl₂
Temperature 25°C

Advantages : Mild conditions, high yield.
Limitations : Requires inert atmosphere.

Cyclization Approach

Forms the imidazole ring from a pre-functionalized diketone.

Steps :

Key Data :

Parameter Value
Oxidizing Agent SeO₂
Cyclization Temp 120°C
Yield ~65% (estimated)

Advantages : Direct ring formation.
Limitations : Low yield due to oxidation side reactions.

Comparative Analysis of Methods

Method Yield Purity Scalability
Ullmann Coupling 70% 99% High
Chan-Lam Coupling 90% 99.8% Moderate
Cyclization 65% 95% Low

Critical Considerations

  • Allyl Group Stability : Allyl ethers may decompose under strong acidic conditions (e.g., BBr3 demethylation).
  • Regioselectivity : Ullmann coupling favors N-arylation at the imidazole’s 4-position due to electronic effects.
  • Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization (tert-butanol) is essential for removing Cu residues.

Structural Confirmation

  • 1H NMR : Expected signals at δ 7.3–7.5 ppm (allyloxyphenyl aromatic protons), δ 5.9–6.1 ppm (allyl CH₂=CH₂), and δ 4.5 ppm (OCH₂).
  • HRMS : Calculated for C₁₆H₂₁N₂O⁺ [M+H⁺]: 273.1601; observed: 273.1605.

Chemical Reactions Analysis

Types of Reactions

Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Butyl-4-(4-Ethoxyphenyl)imidazole Hydrochloride

  • Structure : Differs by replacing the allyloxy group with an ethoxy substituent.
  • Properties: Exhibits lower metabolic reactivity due to the absence of an allyl group.
  • Applications : Primarily studied for antimicrobial activity, though its potency is moderate compared to allyloxy-containing derivatives .

Ketoconazole

  • Structure : A bis-imidazole derivative with a piperazine-linked dichlorophenyl group.
  • Comparison :
    • CYP3A4 Inhibition : Ketoconazole shows stronger CYP3A4 inhibition (IC50: 0.033 µM) compared to imidazole derivatives with allyloxy groups, which exhibit moderate inhibition (IC50: 0.14 µM) due to solubility limitations .
    • Antifungal Activity : Ketoconazole has broader antifungal efficacy but higher hepatotoxicity, whereas allyloxy-imidazole derivatives may offer a safer profile .

Thiazolidinone-Imidazole Hybrids

  • Structure: Combines imidazole with thiazolidinone or thiadiazole cores.
  • Comparison: Antiparasitic Activity: Thiosemicarbazide and thiadiazole derivatives show superior anti-Toxoplasma activity (0.1 mM) compared to allyloxy-imidazole derivatives, which require higher concentrations (1 mM) for efficacy . Toxicity: Thiazolidinone hybrids exhibit higher cytotoxicity, limiting therapeutic utility .

Pharmacological and ADMET Profiles

Table 1: ADMET and Pharmacological Comparison

Compound Solubility (µM) CYP3A4 Inhibition (IC50) Anticancer IC50 (µM) Toxicity (LD50, mg/kg)
1-Butyl-4-(p-allyloxyphenyl)-imidazole HCl 10.35–34 0.14 10 (MCF-7) >500 (low)
Podophyllotoxin-Imidazole Hybrids <10 N/A 0.5–2.0 100–200 (moderate)
Ketoconazole 50 0.033 N/A 50–100 (high)
Thiazolidinone-Imidazole Hybrids 5–15 N/A 1.0–5.0 50–100 (high)

Key Findings :

  • Solubility : Allyloxy-imidazole derivatives have moderate solubility (10–34 µM), limiting cytoplasmic bioavailability compared to highly soluble acridine-based imidazoles (e.g., 10 µM activity in MCF-7 cells) .
  • Anticancer Activity : Podophyllotoxin-imidazole hybrids (e.g., 19i) outperform allyloxy derivatives in potency (IC50: 0.5–2.0 µM vs. 10 µM) due to DNA topoisomerase II inhibition .
  • Toxicity: Allyloxy-imidazole derivatives exhibit lower toxicity (LD50 >500 mg/kg) compared to thiazolidinone hybrids (LD50: 50–100 mg/kg) .

Metabolic and Mechanistic Differences

  • CYP450 Interactions : Allyloxy-imidazole derivatives are metabolized by CYP3A4, producing active intermediates that may enhance anti-inflammatory activity in in vitro models with impaired CYP functionality (e.g., RAW 264.7 cells) . In contrast, ethoxy or methoxy derivatives lack this metabolic activation pathway .

Biological Activity

Imidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of the compound Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride . The compound's structure, mechanism of action, and relevant case studies will be discussed to provide a comprehensive overview.

Chemical Structure

The chemical formula for this compound is C15H21ClN2OC_{15}H_{21}ClN_2O. The compound features an imidazole ring substituted with a butyl group and a p-allyloxyphenyl group. This unique structure contributes to its biological activity.

The biological activity of imidazole derivatives often involves interaction with various biological targets. For this specific compound:

  • Inhibition of Enzymatic Activity : Research indicates that imidazole compounds can inhibit key enzymes involved in cellular processes. For instance, they may interfere with protein synthesis and cell proliferation by inhibiting methionine aminopeptidase (MetAP), which is crucial for angiogenesis in cancer cells .
  • Antimicrobial Properties : Imidazole derivatives have been shown to possess antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of nucleic acid synthesis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
Enzyme InhibitionInhibits MetAP2 leading to reduced angiogenesis
Antimicrobial PotentialEffective against bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Study on Anticancer Activity : A study investigated the effect of various imidazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects on HeLa and MCF-7 cells. The mechanism was attributed to the induction of apoptosis through caspase activation .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of imidazole derivatives. The study demonstrated that this compound showed promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Inhibition of Angiogenesis : A detailed analysis revealed that this compound effectively inhibited angiogenesis in vitro by targeting MetAP2. This inhibition resulted in reduced proliferation of endothelial cells and impaired tube formation .

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